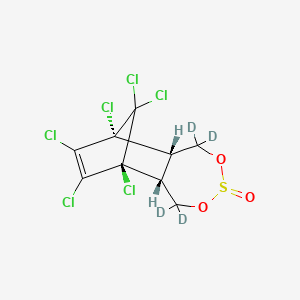

硫丹-I-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Endosulfan D4 is a useful research compound. Its molecular formula is C9H6Cl6O3S and its molecular weight is 410.928. The purity is usually 95%.

BenchChem offers high-quality alpha-Endosulfan D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Endosulfan D4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境影响分析

硫丹-I-D4 在环境中广泛分布,可在所有介质(土壤、沉积物、空气、水和植被)中检测到,并在远离施用源的远距离处检测到 {svg_1}. 它通常通过农业施用进入大气,并可通过空气长距离传播 {svg_2}. 空气中的浓度因地点而异。 农村地区往往浓度较高 {svg_3}.

农业应用

硫丹已用于多种作物,包括西兰花、土豆、咖啡、棉花、桃子、苹果、油桃、李子、生菜、番茄、葡萄、瓜类、花椰菜、胡萝卜、卷心菜、油菜籽、草莓、苜蓿、豆类、谷物、黄瓜、烟草、茶叶、油料作物和一些观赏花卉,以防治害虫 {svg_4}.

对人类健康的影响

硫丹因其对人类健康的负面影响而广为人知,经实验证明会导致呼吸困难、消化道不适(如恶心和呕吐),以及神经和发育异常 {svg_5}.

对水生和陆地生物的影响

作为杀虫剂的硫丹威胁着广泛的水生和陆地物种 {svg_6}. 由于该物质的长期持久性和在食物链中的生物累积,水和土壤污染可能会危害更高的营养级 {svg_7}.

法规和安全措施

为了减轻食用受硫丹污染的水生生物对人体健康的潜在风险,已实施了一个规定的环境水阈值,设定为每升水 159 微克 {svg_8}.

作用机制

Target of Action

Endosulfan-I-D4, also known as alpha-Endosulfan D4 or beta-Endosulfan D4, is a broad-spectrum organochlorine pesticide . It is speculated to be detrimental to human health in areas of active exposure Endosulfan is known to be a potential endocrine disruptor .

Mode of Action

Endosulfan-I-D4 interacts with its targets, leading to various changes. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . This DNA damage is primarily caused by the production of reactive oxygen species (ROS) .

Biochemical Pathways

Endosulfan-I-D4 affects several biochemical pathways. It induces DNA damage and triggers various levels of repair activities in cell lines . The most common way these pesticide molecules induce DNA damage is via the production of ROS . Endosulfan can be degraded by oxidation to form toxic metabolite endosulfan sulfate via sulfate group attacking or hydrolysis to metabolize endosulfan and produce predominantly less toxic endosulfan diol .

Result of Action

The molecular and cellular effects of Endosulfan-I-D4’s action are significant. Apart from reducing fertility levels in male animals, Endosulfan induces DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends . It also causes respiratory difficulties, gastrointestinal discomfort such as nausea and vomiting along with neurological and developmental abnormalities .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Endosulfan-I-D4. It typically enters the atmosphere through agricultural application and can be transported long distances in the air . The levels in the air vary substantially depending on the location, with rural areas tending to have higher levels . Endosulfan half-life in soils is estimated to range from 60 to 800 days, while its half-life in groundwater and sediments may increase up to 6 years .

属性

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)